
3-(1-methyl-1H-pyrazol-5-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-5-yl)propanal: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a propanal group attached to the 3-position of a 1-methyl-1H-pyrazole ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the formation of the pyrazole ring followed by the introduction of the propanal group. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-methyl-1H-pyrazol-5-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 3-(1-methyl-1H-pyrazol-5-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1-methyl-1H-pyrazol-5-yl)propanal is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It can be used in the design of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in the production of various functional materials.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)propanal depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific biological system being studied. For example, it may interact with enzymes involved in metabolic pathways or receptors involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 3-(1-methyl-1H-pyrazol-5-yl)propanol
- 1-(3-methyl-1H-pyrazol-5-yl)ethanone
Comparison: 3-(1-methyl-1H-pyrazol-5-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group can undergo oxidation and reduction reactions, which are not possible with the corresponding carboxylic acid or alcohol derivatives. Additionally, the aldehyde group can participate in condensation reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-(2-methylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C7H10N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
TXYILCMWKYZWTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
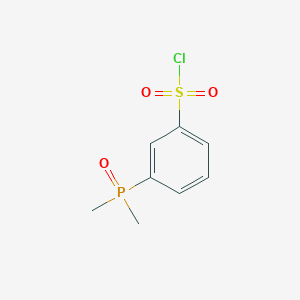
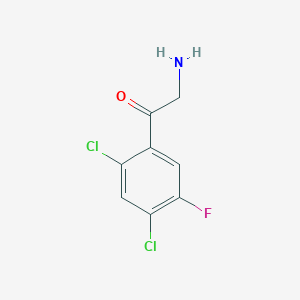
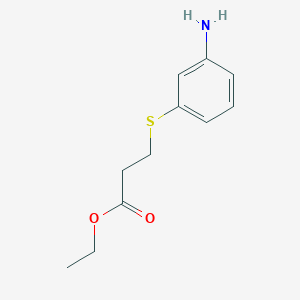
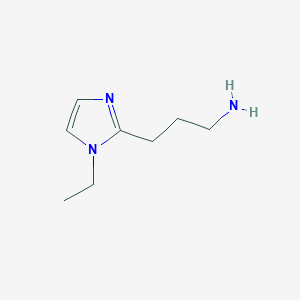

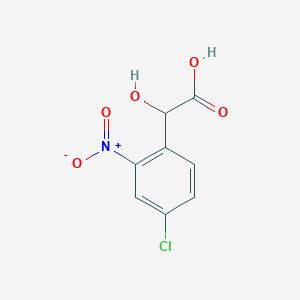

![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)
![Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)




